3,4-Difluoro-5-nitroanisole
Overview
Description
3,4-Difluoro-5-nitroanisole is a chemical compound belonging to the class of nitroanisoles. It is characterized by the presence of two fluorine atoms and a nitro group attached to an anisole ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-nitroanisole typically involves the nitration of 3,4-difluoroanisole. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitroanisole derivatives.
Reduction: Formation of 3,4-difluoro-5-aminoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: A fluorinated nitroanisole with higher nitro content and different reactivity.
Trinitroanisole: A compound with three nitro groups and different thermal stability.
2,4,6-Trinitroanisole: Another nitroanisole with different substitution patterns and properties.
Uniqueness
3,4-Difluoro-5-nitroanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a nitro group on the anisole ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
3,4-Difluoro-5-nitroanisole is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHFNO
- Molecular Weight : 202.14 g/mol
- Functional Groups : Nitro group (-NO), fluorine atoms (-F), and methoxy group (-OCH)
These functional groups play a crucial role in the compound's reactivity and biological interactions.
The mechanism of action of this compound involves several pathways:
- Redox Reactions : The nitro group can undergo reduction to form an amino group, which may interact with various biological targets.
- Nucleophilic Aromatic Substitution : The fluorine atoms can be substituted with nucleophiles, altering the compound's biological profile.
- Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- Studies have shown that derivatives of nitroaniline compounds can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various human tumor cell lines at nanomolar concentrations .
- A study highlighted that the position and nature of substituents on the aromatic rings significantly affect the cytotoxic activity, suggesting that this compound could be optimized for enhanced efficacy .
-
Antimicrobial Properties :
- Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains. The presence of the nitro group is often correlated with increased antibacterial properties due to its ability to disrupt bacterial cell functions.
- Enzyme Inhibition :
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various nitroaniline derivatives on human leukemia cells. Among these, a derivative closely related to this compound exhibited significant apoptosis induction through the activation of the JNK pathway and downregulation of cyclin D1. The results indicated an IC50 value in the low nanomolar range, showcasing its potential as an anticancer agent.
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | 50 | Induction of apoptosis via JNK pathway |
Related Compound A | 30 | PI3K/AKT pathway inhibition |
Related Compound B | 70 | Cyclin D1 downregulation |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 125 µg/mL against S. aureus and 250 µg/mL against E. coli, indicating moderate antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
Properties
IUPAC Name |
1,2-difluoro-5-methoxy-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPHYGYNIKBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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